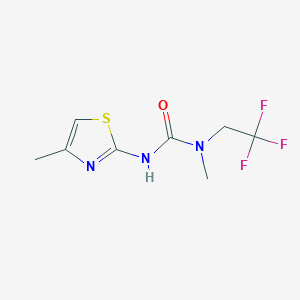

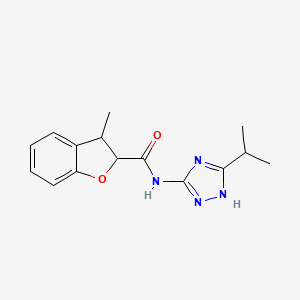

![molecular formula C17H24F2N2O3 B7594360 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea](/img/structure/B7594360.png)

1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea, also known as DPCPX, is a potent and selective antagonist of adenosine A1 receptors. Adenosine is a naturally occurring nucleoside that plays an important role in many physiological processes, including regulation of cardiac function, neurotransmission, and inflammation. Adenosine A1 receptors are widely distributed in the brain and peripheral tissues, and their activation has been implicated in various pathological conditions, such as epilepsy, Parkinson’s disease, and ischemia-reperfusion injury. DPCPX has been extensively studied as a tool compound to investigate the role of adenosine A1 receptors in these and other conditions.

Mécanisme D'action

1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea acts as a competitive antagonist of adenosine A1 receptors, which are G protein-coupled receptors that inhibit adenylate cyclase and reduce cyclic AMP levels in target cells. Adenosine A1 receptors are widely distributed in the brain and peripheral tissues, and their activation has been implicated in various physiological and pathological processes. By blocking adenosine A1 receptors, 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea can modulate the release of neurotransmitters, cytokines, and other signaling molecules, and thereby affect a wide range of physiological functions.

Biochemical and physiological effects

1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has been shown to have various biochemical and physiological effects, depending on the target tissue and experimental conditions. Some of the effects of 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea include:

- Inhibition of cyclic AMP production: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea can block the inhibitory effect of adenosine on adenylate cyclase, resulting in increased cyclic AMP levels in target cells.

- Modulation of neurotransmitter release: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea can affect the release of various neurotransmitters, including glutamate, dopamine, and acetylcholine, by blocking adenosine A1 receptors on presynaptic terminals.

- Anti-inflammatory effects: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea can reduce the release of inflammatory cytokines, such as TNF-alpha and IL-1beta, by blocking adenosine A1 receptors on immune cells.

- Modulation of cardiac function: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea can affect cardiac contractility and heart rate by blocking adenosine A1 receptors in the heart.

Avantages Et Limitations Des Expériences En Laboratoire

1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has several advantages and limitations for use in lab experiments. Some of the advantages include:

- High potency and selectivity: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea is a highly potent and selective antagonist of adenosine A1 receptors, which allows for precise modulation of receptor activity.

- Well-characterized pharmacology: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has been extensively studied in vitro and in vivo, and its pharmacological properties are well characterized.

- Commercial availability: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea is commercially available from several suppliers, which makes it easy to obtain for lab experiments.

Some of the limitations of 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea include:

- Limited solubility: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has limited solubility in aqueous solutions, which can make it difficult to use in some experimental systems.

- Non-specific effects: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea can have non-specific effects on other targets, such as adenosine A2 receptors, at high concentrations or in certain experimental conditions.

- Species differences: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea may have different pharmacological properties in different species, which can limit its translational potential.

Orientations Futures

There are several future directions for research on 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea and adenosine A1 receptors. Some of the potential areas of investigation include:

- Development of new adenosine A1 receptor antagonists with improved pharmacological properties, such as increased solubility or selectivity.

- Investigation of the role of adenosine A1 receptors in other pathological conditions, such as Alzheimer’s disease, stroke, and traumatic brain injury.

- Elucidation of the molecular mechanisms underlying the effects of adenosine A1 receptor antagonists, including downstream signaling pathways and gene expression changes.

- Development of new therapeutic strategies based on the modulation of adenosine A1 receptor activity, such as combination therapies with other drugs or gene therapy approaches.

Méthodes De Synthèse

1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea can be synthesized by a multistep process starting from 2,6-difluorobenzylamine and 2-(oxolan-2-ylmethoxy)ethyl isocyanate. The key step involves the reaction of a protected intermediate with isobutyryl chloride to form the propan-2-yl side chain. The final product is obtained after deprotection and purification by chromatography. The synthesis of 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has been optimized and scaled up for commercial production.

Applications De Recherche Scientifique

1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has been used extensively in scientific research to investigate the physiological and pathological roles of adenosine A1 receptors. Some of the applications of 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea include:

- Neuroprotection: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has been shown to protect against neuronal damage in various models of ischemia and excitotoxicity. This effect is thought to be mediated by blockade of adenosine A1 receptors, which can reduce the release of glutamate and other excitatory neurotransmitters.

- Epilepsy: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has been shown to have anticonvulsant properties in animal models of epilepsy. This effect is thought to be mediated by blockade of adenosine A1 receptors, which can reduce the excitability of neurons and inhibit the spread of seizure activity.

- Parkinson’s disease: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has been shown to improve motor function and reduce neurodegeneration in animal models of Parkinson’s disease. This effect is thought to be mediated by blockade of adenosine A1 receptors, which can enhance the release of dopamine and other neurotransmitters.

- Cardiovascular disease: 1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea has been shown to reduce myocardial infarct size and improve cardiac function in animal models of ischemia-reperfusion injury. This effect is thought to be mediated by blockade of adenosine A1 receptors, which can reduce the release of inflammatory cytokines and improve myocardial oxygen supply.

Propriétés

IUPAC Name |

1-[1-(2,6-difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24F2N2O3/c1-12(10-14-15(18)5-2-6-16(14)19)21-17(22)20-7-9-23-11-13-4-3-8-24-13/h2,5-6,12-13H,3-4,7-11H2,1H3,(H2,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDQMKQOEISAQQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=C(C=CC=C1F)F)NC(=O)NCCOCC2CCCO2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24F2N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[1-(2,6-Difluorophenyl)propan-2-yl]-3-[2-(oxolan-2-ylmethoxy)ethyl]urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(4-chlorophenyl)thiomorpholin-4-yl]-N,N-dimethylacetamide](/img/structure/B7594280.png)

![N-[1-(1-phenyltetrazol-5-yl)ethyl]-3H-benzimidazole-5-carboxamide](/img/structure/B7594313.png)

![2-(3-hydroxyphenyl)-N-[oxan-4-yl(phenyl)methyl]acetamide](/img/structure/B7594316.png)

![[2-[3-(dimethylamino)phenyl]pyrrolidin-1-yl]-(1H-pyrazol-5-yl)methanone](/img/structure/B7594321.png)

![2-(3,4-dihydro-2H-chromen-4-yl)-N-[1-(3-methoxypropyl)piperidin-4-yl]acetamide](/img/structure/B7594333.png)

![3-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]morpholine-4-carboxamide](/img/structure/B7594336.png)

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-3-ylmethanone](/img/structure/B7594338.png)

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-pyridin-4-ylmethanone](/img/structure/B7594343.png)

![[3-(4-Methylphenyl)thiomorpholin-4-yl]-(oxolan-2-yl)methanone](/img/structure/B7594359.png)